2,4-Diisopropyl-1,3,5-triazine
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Overview
Description
2,4-Diisopropyl-1,3,5-triazine is a heterocyclic compound that belongs to the class of 1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. The presence of isopropyl groups at positions 2 and 4 makes this compound unique and contributes to its distinct chemical properties. 1,3,5-Triazines are known for their wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diisopropyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with diisopropylamine. The reaction is carried out in an acetone solvent under controlled conditions. The mixture is stirred in an ice bath for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diisopropyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions include substituted triazines, which have various applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,4-Diisopropyl-1,3,5-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Diisopropyl-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2,4-Diamino-1,3,5-triazine: Known for its use in herbicides and pharmaceuticals.
2-Amino-1,3,5-triazine: Used in the synthesis of chiral catalysts and other organic compounds.
Propazine: A herbicide with similar structural features but different functional groups.
Uniqueness: 2,4-Diisopropyl-1,3,5-triazine stands out due to its unique isopropyl substituents, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2,4-di(propan-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C9H15N3/c1-6(2)8-10-5-11-9(12-8)7(3)4/h5-7H,1-4H3 |
InChI Key |
QMKFJBLLSBFMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=N1)C(C)C |
Origin of Product |
United States |
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